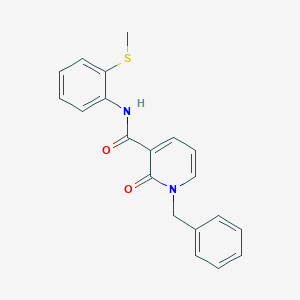
1-benzyl-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase (GLS), an enzyme involved in glutamine metabolism. The inhibition of GLS has been shown to have anti-cancer effects, making BPTES a promising candidate for cancer therapy.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
One-Pot Reactions : Research has shown that related compounds can be obtained through one-pot reactions involving components like benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, and ω-bromoacetophenone, leading to various products with potential applications in pharmaceutical and material science fields (Krauze et al., 2007).
Functionalization Reactions : Studies on the functionalization of pyridine derivatives, similar to the core structure of the compound , have been explored, revealing pathways to synthesize novel compounds with potential applications in drug development and organic materials (Yıldırım et al., 2005).
Material Science and Polymer Chemistry
Polymer Synthesis : Research into the synthesis of polyamides and poly(amide-imide)s from related compounds demonstrates the utility of such chemicals in creating new materials with desirable thermal and mechanical properties, indicating potential industrial applications (Saxena et al., 2003).
Crystal Structure Analysis : Investigations into the crystal structures of similar compounds have provided insights into intermolecular interactions, which could inform the design of molecular materials with specific properties, such as increased stability or targeted functionality (Liu et al., 2004).
Drug Discovery and Biological Studies
Histone Deacetylase Inhibition : Compounds structurally related to "1-benzyl-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide" have been identified as histone deacetylase inhibitors, highlighting potential applications in cancer therapy and the development of novel anticancer drugs (Zhou et al., 2008).
Propiedades
IUPAC Name |
1-benzyl-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-25-18-12-6-5-11-17(18)21-19(23)16-10-7-13-22(20(16)24)14-15-8-3-2-4-9-15/h2-13H,14H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZNZROGFTWBJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2400586.png)

![N-(3-cyanothiophen-2-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide](/img/structure/B2400590.png)
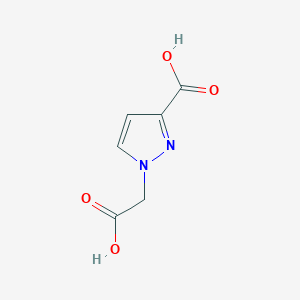
![N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide](/img/structure/B2400594.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2400595.png)
![[4-(Dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2400598.png)
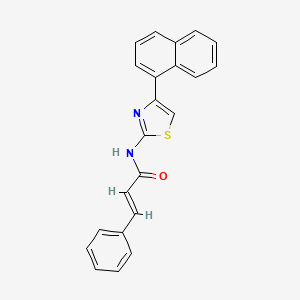
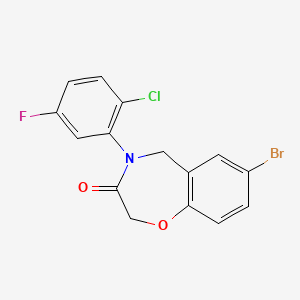
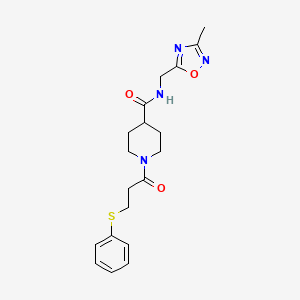
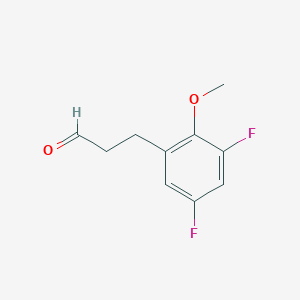
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2400605.png)
![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone](/img/structure/B2400606.png)
![N-(benzo[d]thiazol-2-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2400607.png)